molecular formula C7H5F3N2 B2701337 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1354704-44-1

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2701337
CAS No.: 1354704-44-1
M. Wt: 174.126
InChI Key: BUZOZPAPWITWPA-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: is a chemical compound characterized by the presence of an ethynyl group and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethynyl group in 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives, such as 3-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block in organic synthesis. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its trifluoroethyl group imparts unique properties to the final products, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroethyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
  • 3-Ethynyl-1,1,2,2-tetramethylcyclopropane

Comparison: Compared to similar compounds, 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both an ethynyl group and a trifluoroethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The trifluoroethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2/c1-2-6-3-4-12(11-6)5-7(8,9)10/h1,3-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZOZPAPWITWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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